molecular formula C22H18N4O4S B11199995 N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B11199995
M. Wt: 434.5 g/mol
InChI Key: AIDCBGMMCBWYPH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Isothiazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isothiazolo[4,3-d]pyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through an electrophilic aromatic substitution reaction, typically using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Acetamide Moiety: The final step involves the coupling of the acetamide group to the core structure, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, acetic anhydride, acetyl chloride, Lewis acids (e.g., AlCl3)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide

InChI

InChI=1S/C22H18N4O4S/c1-14(27)16-7-9-17(10-8-16)23-19(28)12-25-18-13-31-24-20(18)21(29)26(22(25)30)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,28)

InChI Key

AIDCBGMMCBWYPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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